molecular formula C7H6ClNO2 B14843081 5-(Chloromethyl)-4-hydroxynicotinaldehyde

5-(Chloromethyl)-4-hydroxynicotinaldehyde

Cat. No.: B14843081
M. Wt: 171.58 g/mol
InChI Key: YDXVLAAFXPZJLU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-hydroxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a chloromethyl group and a hydroxyl group attached to a nicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-hydroxynicotinaldehyde typically involves the chloromethylation of 4-hydroxynicotinaldehyde. One common method includes the reaction of 4-hydroxynicotinaldehyde with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. This facilitates the attack by the aromatic pi-electrons of the nicotinaldehyde, followed by rearomatization of the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to optimize reaction efficiency and yield. Continuous flow reactors provide better control over reaction conditions, leading to improvements in process safety, yield, selectivity, and product quality compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Chloromethyl)-4-hydroxynicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-4-hydroxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

5-(chloromethyl)-4-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H6ClNO2/c8-1-5-2-9-3-6(4-10)7(5)11/h2-4H,1H2,(H,9,11)

InChI Key

YDXVLAAFXPZJLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)C=O)CCl

Origin of Product

United States

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